molecular formula C9H6F6O B1350595 1,1,2,3,3,3-Hexafluoropropoxybenzene CAS No. 357-98-2

1,1,2,3,3,3-Hexafluoropropoxybenzene

Cat. No.: B1350595
CAS No.: 357-98-2
M. Wt: 244.13 g/mol
InChI Key: UOIMAHYTZWHKGZ-UHFFFAOYSA-N
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Description

1,1,2,3,3,3-Hexafluoropropoxybenzene is a fluorinated organic compound with the molecular formula C9H6F6O. It is known for its unique chemical properties, including high thermal stability and resistance to oxidation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Scientific Research Applications

1,1,2,3,3,3-Hexafluoropropoxybenzene has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2,3,3,3-Hexafluoropropoxybenzene can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with phenol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1,1,2,3,3,3-Hexafluoropropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce phenolic compounds .

Mechanism of Action

The mechanism of action of 1,1,2,3,3,3-Hexafluoropropoxybenzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1,2,3,3,3-Hexafluoropropoxybenzene is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical properties such as high thermal stability and resistance to oxidation. These characteristics make it particularly valuable in applications requiring robust and durable materials .

Properties

IUPAC Name

1,1,2,3,3,3-hexafluoropropoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F6O/c10-7(8(11,12)13)9(14,15)16-6-4-2-1-3-5-6/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOIMAHYTZWHKGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(C(C(F)(F)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379342
Record name 1,1,2,3,3,3-hexafluoropropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

357-98-2
Record name 1,1,2,3,3,3-hexafluoropropoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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